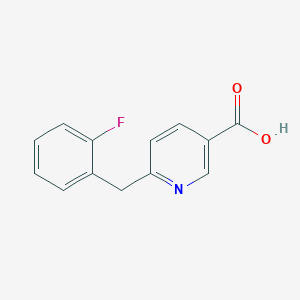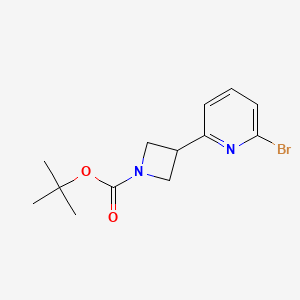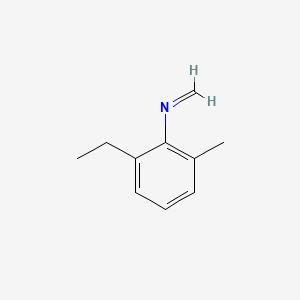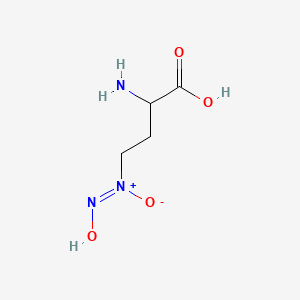
1,2-Didehydroadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Didehydroadamantane, also known as adamantene, is a derivative of adamantane, a tricyclic hydrocarbon with the formula C10H14. Adamantane itself is the simplest diamondoid, a class of compounds that resemble the diamond lattice structure. This compound is characterized by the presence of a double bond within the adamantane framework, making it an unsaturated derivative .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Didehydroadamantane can be synthesized through various methods, including:
Dehydrogenation of Adamantane: This method involves the removal of hydrogen atoms from adamantane.
Reduction of 1-Benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: This method produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield.
Addition of 1-Bromo-2-Hydroxynaftalene to Ketone: This reaction yields 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. Research and development in this area are ongoing to improve yields and scalability.
化学反応の分析
1,2-Didehydroadamantane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to adamantane or other reduced forms.
Substitution: The double bond in this compound makes it reactive towards electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include iodine, laser-induced dehydrogenation, and various oxidizing and reducing agents. Major products formed from these reactions include oxygenated derivatives, reduced forms of adamantane, and substituted adamantane derivatives .
科学的研究の応用
1,2-Didehydroadamantane has several scientific research applications, including:
作用機序
The mechanism of action of 1,2-Didehydroadamantane involves its reactivity due to the presence of the double bond. This reactivity allows it to participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1,2-Didehydroadamantane can be compared with other similar compounds, such as:
Adamantane: The parent compound, which is fully saturated and lacks the double bond present in this compound.
1,3-Didehydroadamantane: Another unsaturated derivative with a double bond at different positions within the adamantane framework.
Diamantane: A higher diamondoid with a more complex structure and different reactivity.
The uniqueness of this compound lies in its specific double bond position, which imparts distinct reactivity and properties compared to other adamantane derivatives .
特性
分子式 |
C10H14 |
|---|---|
分子量 |
134.22 g/mol |
IUPAC名 |
tricyclo[3.3.1.13,7]dec-1-ene |
InChI |
InChI=1S/C10H14/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1,7,9-10H,2-6H2 |
InChIキー |
BZDWENUBDLILHM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(=C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



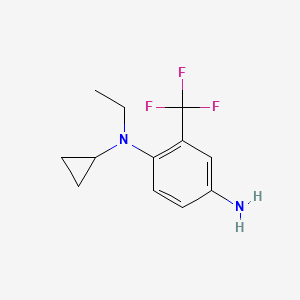
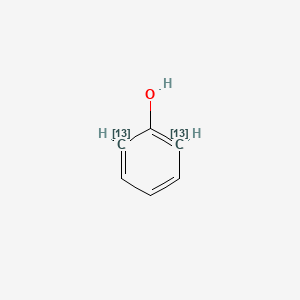


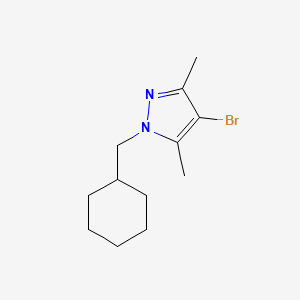
![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

